molecular formula C16H22N2O3 B12501277 1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid

1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid

Katalognummer: B12501277
Molekulargewicht: 290.36 g/mol
InChI-Schlüssel: BPSLEIRUXMNWMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Vorbereitungsmethoden

The synthesis of 1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carbamoyl group: This step involves the reaction of the piperidine derivative with 2-ethylphenyl isocyanate under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid can be compared with other piperidine derivatives, such as:

  • 1-{[(2-Methylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid
  • 1-{[(2-Propylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid

These compounds share similar structural features but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific ethyl substitution, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C16H22N2O3

Molekulargewicht

290.36 g/mol

IUPAC-Name

1-[2-(2-ethylanilino)-2-oxoethyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C16H22N2O3/c1-2-12-7-3-4-8-13(12)17-15(19)11-18-10-6-5-9-14(18)16(20)21/h3-4,7-8,14H,2,5-6,9-11H2,1H3,(H,17,19)(H,20,21)

InChI-Schlüssel

BPSLEIRUXMNWMY-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC=C1NC(=O)CN2CCCCC2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.